molecular formula C19H22ClN3O B2684195 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide CAS No. 853319-21-8

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2684195
CAS No.: 853319-21-8
M. Wt: 343.86
InChI Key: WTXNDOWVNXQLLQ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C19H22ClN3O. It is primarily used in research settings and is known for its unique chemical structure, which includes a piperazine ring substituted with benzyl and chloromethylphenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-benzyl-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-17(13-18(15)20)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXNDOWVNXQLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853319-21-8
Record name 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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